1-Methyl-5-t-butylpyrazole
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Overview
Description
1-Methyl-5-t-butylpyrazole (MTBP) is a chemical compound that belongs to the pyrazole family. It is a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. MTBP has been extensively studied for its potential applications in drug development and toxicology.
Scientific Research Applications
1-Methyl-5-t-butylpyrazole has been studied for its potential applications in drug development and toxicology. It has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This inhibition can lead to altered drug metabolism and potentially adverse drug interactions. Therefore, 1-Methyl-5-t-butylpyrazole is a valuable tool for studying drug metabolism and drug-drug interactions in vitro.
Mechanism Of Action
1-Methyl-5-t-butylpyrazole inhibits cytochrome P450 enzymes by binding to the heme iron in the active site of the enzyme. This binding prevents the enzyme from metabolizing drugs and other xenobiotics, leading to altered drug metabolism. The potency of 1-Methyl-5-t-butylpyrazole as an inhibitor varies depending on the specific cytochrome P450 enzyme being targeted.
Biochemical And Physiological Effects
1-Methyl-5-t-butylpyrazole has been shown to have minimal effects on cell viability and proliferation at concentrations typically used in in vitro experiments. However, it can alter the expression of several genes involved in drug metabolism and transport. Additionally, 1-Methyl-5-t-butylpyrazole has been shown to increase the toxicity of certain drugs, such as acetaminophen, by inhibiting their metabolism.
Advantages And Limitations For Lab Experiments
1-Methyl-5-t-butylpyrazole is a valuable tool for studying drug metabolism and drug-drug interactions in vitro. Its potency as an inhibitor of cytochrome P450 enzymes allows for the investigation of potential drug interactions and the effects of altered drug metabolism. However, 1-Methyl-5-t-butylpyrazole is not suitable for use in vivo due to its potential toxicity and lack of specificity for individual cytochrome P450 enzymes.
Future Directions
There are several areas of future research for 1-Methyl-5-t-butylpyrazole. One area of interest is the development of more specific inhibitors of individual cytochrome P450 enzymes. This could lead to more accurate predictions of potential drug interactions and improved drug safety. Additionally, further research is needed to determine the potential toxicity of 1-Methyl-5-t-butylpyrazole and its metabolites in vivo. Finally, the use of 1-Methyl-5-t-butylpyrazole in combination with other inhibitors could provide a more comprehensive understanding of drug metabolism and drug-drug interactions.
Synthesis Methods
1-Methyl-5-t-butylpyrazole can be synthesized through a multi-step process involving the reaction of 1,3-dimethyl-5-pyrazolone with t-butylmagnesium chloride, followed by methylation with methyl iodide. The final product is obtained after purification using column chromatography.
properties
CAS RN |
141665-17-0 |
---|---|
Product Name |
1-Methyl-5-t-butylpyrazole |
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-tert-butyl-1-methylpyrazole |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)7-5-6-9-10(7)4/h5-6H,1-4H3 |
InChI Key |
ALCTZBPSAKAYDD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=NN1C |
Canonical SMILES |
CC(C)(C)C1=CC=NN1C |
Other CAS RN |
141665-17-0 |
synonyms |
1-Methyl-5-t-butylpyrazole |
Origin of Product |
United States |
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